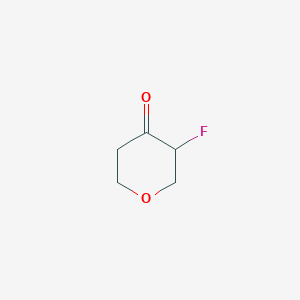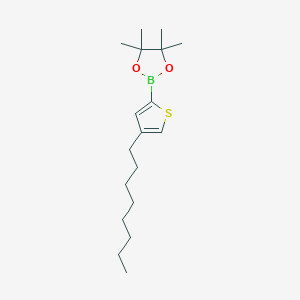
2-Cloro-6-fluorobencil alcohol
Descripción general
Descripción
2-Chloro-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.57 g/mol . The IUPAC name for this compound is (2-chloro-6-fluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluorobenzyl alcohol can be represented by the InChI string: InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The compound has a single rotatable bond, and its topological polar surface area is 20.2 Ų .
Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzyl alcohol has a molecular weight of 160.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The XLogP3 value is 1.6, indicating its partition coefficient between octanol and water .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Triazol
2-Cloro-6-fluorobencil alcohol se utiliza como agente alquilante en la síntesis de derivados 3-bencilsulfánil de 1,2,4-triazol y 4-metil-1,2,4-triazol. Estos derivados son importantes en diversos campos, como la industria farmacéutica, donde pueden servir como bloques de construcción para compuestos más complejos .
Reducción Electroquímica
Un estudio describe la reducción electroquímica del 2-Cloro-6-fluorobenzaldehído a this compound utilizando voltametría cíclica y electrólisis de corriente constante. Este proceso es significativo en el campo de la química orgánica para la producción de alcoholes aromáticos .
Investigación Biomédica
Si bien las aplicaciones biomédicas específicas del this compound no se detallan en los resultados de la búsqueda, se señala que los compuestos relacionados son bloques de construcción versátiles para la síntesis de compuestos complejos utilizados en la investigación biomédica .
PCR en Tiempo Real y Terapia Génica
En el ámbito de la biología molecular, se menciona el this compound en relación con los oligos de PCR en tiempo real, cebadores, sondas y genes. También puede estar involucrado en los procesos de cultivo celular y transfección que son cruciales en las aplicaciones de terapia génica .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Benzyl alcohol derivatives are known to undergo reactions such as conversion into alkyl halides . This process involves the breaking of the O-H bond of the alcohol, converting a poor leaving group (OH-) into a good leaving group (H2O), making the dissociation step more favorable .
Biochemical Pathways
It’s known that alcohols can be involved in various biochemical reactions, including conversion into alkyl halides .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzyl alcohol. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-fluorobenzyl alcohol plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions can vary, with some enzymes being activated while others are inhibited by the presence of 2-Chloro-6-fluorobenzyl alcohol .
Cellular Effects
The effects of 2-Chloro-6-fluorobenzyl alcohol on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, 2-Chloro-6-fluorobenzyl alcohol can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-6-fluorobenzyl alcohol exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of 2-Chloro-6-fluorobenzyl alcohol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluorobenzyl alcohol can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2-Chloro-6-fluorobenzyl alcohol may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluorobenzyl alcohol vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 2-Chloro-6-fluorobenzyl alcohol can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
2-Chloro-6-fluorobenzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of 2-Chloro-6-fluorobenzyl alcohol is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-6-fluorobenzyl alcohol within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation. The distribution of 2-Chloro-6-fluorobenzyl alcohol within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluorobenzyl alcohol is important for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2-Chloro-6-fluorobenzyl alcohol within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCUESFXBCRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205006 | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-50-9 | |
| Record name | 2-Chloro-6-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method of 2-Chloro-6-fluorobenzyl alcohol described in the research paper?
A1: The research paper focuses on an eco-friendly approach to synthesize 2-Chloro-6-fluorobenzyl alcohol using biotransformation. [] This method utilizes whole cells of Baker’s Yeast, both in free and immobilized forms, within a mixture of glycerol and water. [] This approach presents a greener alternative to traditional chemical synthesis methods, potentially reducing harmful waste and reliance on harsh reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)











